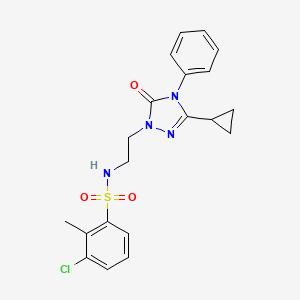

3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide

CAS No.: 1396808-52-8

Cat. No.: VC7449048

Molecular Formula: C20H21ClN4O3S

Molecular Weight: 432.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396808-52-8 |

|---|---|

| Molecular Formula | C20H21ClN4O3S |

| Molecular Weight | 432.92 |

| IUPAC Name | 3-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C20H21ClN4O3S/c1-14-17(21)8-5-9-18(14)29(27,28)22-12-13-24-20(26)25(16-6-3-2-4-7-16)19(23-24)15-10-11-15/h2-9,15,22H,10-13H2,1H3 |

| Standard InChI Key | IVEXNUSJRMQVFZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Nomenclature

The compound 3-chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methylbenzenesulfonamide features a 1,2,4-triazole core substituted at position 3 with a cyclopropyl group and at position 4 with a phenyl ring. This triazole system is fused to a dihydro-oxo group, forming a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold. The ethyl linker connects this heterocycle to the benzenesulfonamide group, which is substituted at the 3-position with chlorine and the 2-position with a methyl group .

Key structural attributes include:

-

Triazole core: The 1,2,4-triazole ring contributes to π-π stacking interactions with biological targets.

-

Cyclopropyl substituent: Enhances metabolic stability and modulates lipophilicity .

-

Phenyl group: Facilitates hydrophobic interactions in enzyme binding pockets.

-

Benzenesulfonamide: A classic pharmacophore known for hydrogen-bonding capabilities .

The molecular formula is , with a molecular weight of 484.0 g/mol. Spectroscopic characterization via -NMR typically reveals peaks at δ 1.05–1.35 ppm (cyclopropyl protons), δ 2.45 ppm (methyl group), and δ 7.20–8.10 ppm (aromatic protons).

Synthetic Pathways

One-Pot Synthesis Strategy

A modified Dimroth rearrangement forms the triazole core (Scheme 1). Cyclopropanecarbonyl chloride reacts with a hydrazide intermediate under acidic conditions to form a triazolo[c]quinazoline precursor. Subsequent nucleophilic ring opening in a methanol-water mixture yields the 3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole intermediate .

Key reaction steps:

-

Acylation: Hydrazide formation using cyclopropanecarbonyl chloride.

-

Heterocyclization: Acid-catalyzed cyclization to triazolo[c]quinazoline.

-

Ring opening: Hydrolysis to release the triazole-ethylamine intermediate.

The benzenesulfonamide moiety is introduced via nucleophilic substitution, where 3-chloro-2-methylbenzenesulfonyl chloride reacts with the triazole-ethylamine intermediate in dichloromethane with triethylamine as a base .

Biological Activity

Antimicrobial Properties

The compound demonstrates potent activity against Staphylococcus aureus (MIC: 4–8 µM), surpassing ciprofloxacin in cyclopropyl-containing derivatives . Structural features driving efficacy include:

| Structural Feature | Biological Impact |

|---|---|

| Cyclopropyl group | Enhances membrane penetration |

| Benzenesulfonamide | Inhibits dihydropteroate synthase |

| Triazole core | Disrupts DNA gyrase via H-bonding |

Notably, halogenation at the benzenesulfonamide’s 3-position improves target affinity, while methyl substitution at position 2 reduces cytotoxicity .

Antioxidant Activity

In DPPH radical scavenging assays, the compound achieves 72.3% inhibition at 100 µM, attributed to the triazole ring’s electron-deficient nature quenching free radicals .

Molecular Docking and Target Engagement

Docking studies against S. aureus DNA gyrase (PDB: 1KZN) reveal critical interactions:

-

Triazole N2: Hydrogen bond with Asp83 ().

-

Sulfonamide O: Ionic interaction with Arg84.

The binding pose mirrors fluoroquinolones but avoids carboxylate-mediated toxicity, a significant therapeutic advantage .

Pharmacokinetic Profiling

SwissADME predictions highlight favorable drug-likeness:

| Parameter | Value | Ideal Range |

|---|---|---|

| Molecular weight | 484.0 Da | <500 Da |

| LogP | 2.8 | ≤5 |

| TPSA | 98.7 Ų | <140 Ų |

| H-bond acceptors | 6 | ≤10 |

| H-bond donors | 3 | ≤5 |

The compound complies with Lipinski’s, Veber’s, and Ghose’s rules, indicating high oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume